molecular formula C14H20N4O5 B11825480 Phenol-amido-C1-PEG3-N3

Phenol-amido-C1-PEG3-N3

Cat. No.: B11825480
M. Wt: 324.33 g/mol
InChI Key: UIVPCIQDQHNCCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol-amido-C1-PEG3-N3 is synthesized through a series of chemical reactions involving the introduction of an azide group to a PEG-based linker. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phenol-amido-C1-PEG3-N3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are cycloaddition products, which are used in the synthesis of PROTACs and other complex molecules .

Scientific Research Applications

Phenol-amido-C1-PEG3-N3 has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.

    Biology: Employed in studies involving protein degradation and intracellular signaling pathways.

    Medicine: Investigated for its potential in developing targeted therapies for various diseases.

    Industry: Utilized in the production of advanced materials and chemical compounds .

Mechanism of Action

Phenol-amido-C1-PEG3-N3 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Phenol-amido-C1-PEG3-N3 is unique due to its PEG-based structure and azide group, which allows it to undergo specific cycloaddition reactions. Similar compounds include:

This compound stands out due to its specific applications in PROTAC synthesis and its ability to undergo both CuAAc and SPAAC reactions .

Properties

Molecular Formula

C14H20N4O5

Molecular Weight

324.33 g/mol

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C14H20N4O5/c15-18-16-5-6-21-7-8-22-9-10-23-11-14(20)17-12-1-3-13(19)4-2-12/h1-4,19H,5-11H2,(H,17,20)

InChI Key

UIVPCIQDQHNCCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCCOCCOCCN=[N+]=[N-])O

Origin of Product

United States

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